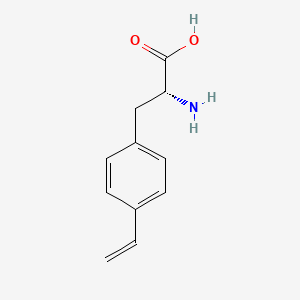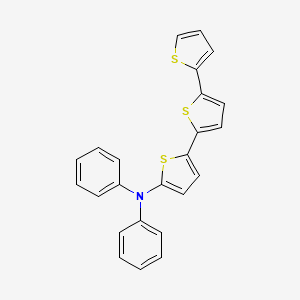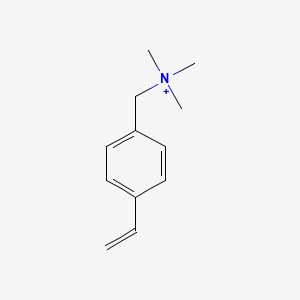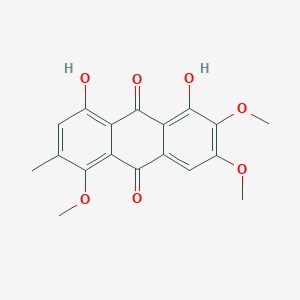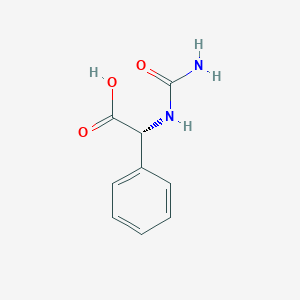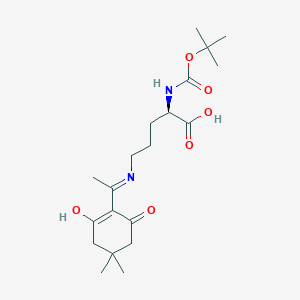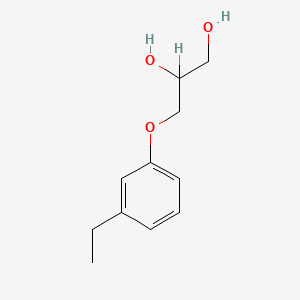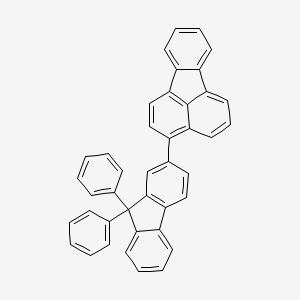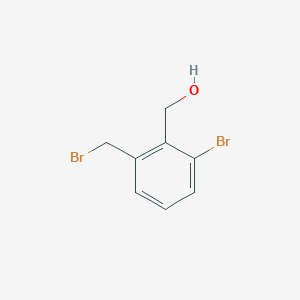
(2-Bromo-6-(bromomethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-(bromomethyl)phenyl)methanol is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of phenylmethanol, characterized by the presence of two bromine atoms attached to the benzene ring and a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(bromomethyl)phenyl)methanol typically involves the bromination of 2-methylphenylmethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride or dichloromethane . The reaction proceeds via a radical mechanism, where the bromine atoms are introduced at the benzylic and ortho positions relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recycling and waste minimization are also important considerations in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(bromomethyl)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-Bromo-6-methylphenyl)methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of (2-Hydroxy-6-(hydroxymethyl)phenyl)methanol or (2-Amino-6-(aminomethyl)phenyl)methanol.
Oxidation: Formation of (2-Bromo-6-(bromomethyl)benzaldehyde).
Reduction: Formation of (2-Bromo-6-methylphenyl)methanol.
Scientific Research Applications
(2-Bromo-6-(bromomethyl)phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s brominated structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of brominated polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(bromomethyl)phenyl)methanol depends on the specific application. In organic synthesis, it acts as a brominated building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through the formation of covalent bonds or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-methylphenyl)methanol
- (2-Bromo-4-(bromomethyl)phenyl)methanol
- (2-Chloro-6-(chloromethyl)phenyl)methanol
Uniqueness
(2-Bromo-6-(bromomethyl)phenyl)methanol is unique due to the presence of two bromine atoms at specific positions on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
[2-bromo-6-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,11H,4-5H2 |
InChI Key |
ISROEZSJGVTVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


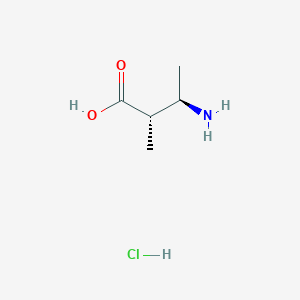
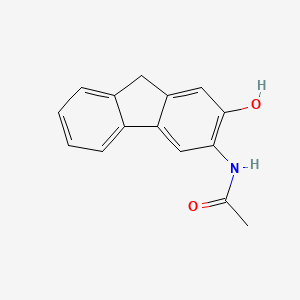
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
